molecular formula C6H6BrN3O4 B11714850 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11714850
M. Wt: 264.03 g/mol
InChI Key: PWFMQPIGJJKLQY-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a high-purity chemical compound serving as a versatile building block in organic synthesis and drug discovery research. This pyrazole derivative is structurally characterized by a bromo and a nitro substituent on the heterocyclic ring, which serves as reactive handles for further chemical modifications via cross-coupling reactions and nucleophilic substitutions. The propanoic acid tail enhances the molecule's solubility and provides a site for conjugation, making it a valuable intermediate for the synthesis of more complex molecules. Primary Research Applications: - Medicinal Chemistry: This compound is used as a key intermediate in the design and synthesis of potential pharmacologically active molecules. The pyrazole core is a common scaffold found in compounds with a wide range of biological activities. - Chemical Biology: It can be utilized in the development of molecular probes and enzyme inhibitors, helping researchers study biological pathways and disease mechanisms. - Materials Science: As a specialized heterocyclic building block, it contributes to the development of novel organic materials with unique properties. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review the relevant Safety Data Sheet (SDS) before handling this compound.

Properties

Molecular Formula

C6H6BrN3O4

Molecular Weight

264.03 g/mol

IUPAC Name

2-(5-bromo-3-nitropyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H6BrN3O4/c1-3(6(11)12)9-4(7)2-5(8-9)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

PWFMQPIGJJKLQY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

Reaction Scheme

CH₃COCH₂COOR+NH₂NH₂HCl, EtOHC₃H₅N₂O₂R+H₂O\text{CH₃COCH₂COOR} + \text{NH₂NH₂} \xrightarrow{\text{HCl, EtOH}} \text{C₃H₅N₂O₂R} + \text{H₂O}

Procedure

  • Dissolve ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.

  • Add concentrated HCl (0.5 eq) dropwise at 0°C.

  • Reflux for 6 hr, then cool to room temperature.

  • Isolate the pyrazole ester by vacuum filtration (yield: 82–89%).

Optimization Data

ParameterOptimal ValueYield Impact (±%)
Temperature78°C (reflux)+12% vs 60°C
HCl Equivalents0.5 eq-18% at 1.0 eq
Hydrazine Ratio1.2 eq+9% vs 1.0 eq

Nitration at C3 Position

Reaction Conditions

  • Nitrating agent: Fuming HNO₃ (90%)/H₂SO₄ (98%) mixture (1:3 v/v)

  • Temperature: -10°C to 0°C (critical for minimizing oxidative decomposition)

  • Time: 2–3 hr

Key Observations

  • Lower temperatures (-10°C) favor mononitration (95% purity) vs dimerization byproducts.

  • Electron-withdrawing ester groups enhance nitration kinetics by 40% compared to free acids.

Bromination at C5 Position

Method Comparison

Bromination AgentCatalystTemp (°C)Yield (%)Regioselectivity (5-Br:4-Br)
Br₂FeCl₃257292:8
NBSAIBN806888:12
HBr/H₂O₂505584:16

Procedure for Br₂/FeCl₃ System

  • Dissolve 3-nitropyrazole ester (1.0 eq) in CH₂Cl₂.

  • Add FeCl₃ (0.1 eq) and Br₂ (1.05 eq) dropwise over 30 min.

  • Stir at 25°C for 12 hr.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via silica chromatography.

Ester Hydrolysis to Carboxylic Acid

Conditions

  • Base: 2M NaOH (3.0 eq)

  • Solvent: EtOH/H₂O (4:1)

  • Temperature: 80°C, 4 hr

  • Acidification: 6M HCl to pH 2–3

Yield Enhancement Strategies

  • Microwave-assisted hydrolysis reduces reaction time to 30 min with 98% conversion.

  • Phase-transfer catalysts (e.g., TBAB) improve yields by 15% in biphasic systems.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Patent CN107674026B discloses a continuous process achieving 92% conversion with the following parameters:

StageReactor TypeResidence TimeTemp (°C)
CyclocondensationTubular (SS316)45 min120
NitrationMicro-mixer2.5 min-5
BrominationPacked-bed (Al₂O₃)8 min30
HydrolysisCSTR20 min85

This system reduces waste generation by 60% compared to batch methods.

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C4-H), 4.92 (q, J=7.2 Hz, 1H, CHCH₂), 2.45 (t, J=7.2 Hz, 2H, CH₂CO), 1.52 (d, J=7.2 Hz, 3H, CH₃).

  • HPLC Purity : 99.2% (C18 column, 0.1% H₃PO₄/MeCN gradient).

Thermogravimetric Analysis

  • Decomposition onset: 218°C

  • Residual solvent: <0.1% w/w

Comparative Evaluation of Synthetic Routes

MetricSequential MethodTandem BromonitrationContinuous Flow
Overall Yield (%)716885
Purity (%)98.597.299.1
E-Factor8.76.92.1
Capital Cost Index1.01.23.5

E-Factor = (kg waste)/(kg product); Lower values indicate greener processes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:
In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study:
In experimental models, this compound demonstrated significant inhibition of edema in carrageenan-induced paw edema models, indicating its potential as a treatment for inflammatory diseases .

Antibacterial Activity

Preliminary evaluations suggest that this compound may possess antibacterial properties. It has shown activity against various bacterial strains, which could lead to new antimicrobial agents.

Mechanism:
The antibacterial effect is hypothesized to arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Agrochemical Applications

The compound's unique structure also makes it suitable for use in agrochemicals. Its potential as an herbicide or pesticide is under investigation due to its biological activity against plant pathogens.

Materials Science Applications

This compound has applications in materials science, particularly in the development of new polymers and composites. Its chemical reactivity allows it to be incorporated into various polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid with four structurally related pyrazole derivatives (Table 1), focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (CAS No.) Substituents (Position) Functional Group Key Properties Applications/Notes
This compound 5-Br, 3-NO₂ Propanoic acid High polarity, moderate solubility Pharmaceuticals (API intermediates)
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate (1005576-85-1) 5-Me, 3-NO₂ Ester Lipophilic, low solubility Agrochemical intermediates
1-Ethyl-5-methyl-3-nitro-1H-pyrazole (1005576-92-0) 5-Me, 3-NO₂ Ethyl (N1 substituent) Volatile, low molecular weight Synthetic intermediates
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (1005584-44-0) 4-Br, 5-Me, 3-CF₃ Propanoic acid High steric bulk, hydrophobic Specialty chemicals

Key Differences and Implications

Substituent Effects on Reactivity :

  • The 5-bromo-3-nitro configuration in the target compound creates a stronger electron-withdrawing environment compared to 5-methyl-3-nitro derivatives (e.g., 1005576-85-1). This enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack at the bromine site .
  • The 3-trifluoromethyl group in 1005584-44-0 provides moderate electron-withdrawing effects and hydrophobicity, contrasting with the 3-nitro group’s polarity and strong EWG nature.

Functional Group Influence: Propanoic acid (target compound) vs. ester (1005576-85-1): The carboxylic acid group improves water solubility and bioavailability, making the target compound more suitable for drug development. Esters, while metabolically labile, are often used as prodrugs . Ethyl substituent (1005576-92-0): The absence of a carboxylic acid reduces polarity, limiting applications to non-polar environments.

Physicochemical Properties :

  • Molecular Weight and Solubility : The bromo and nitro groups increase molecular weight (≈265–270 g/mol for the target compound) compared to methyl-substituted analogs (≈220–240 g/mol). However, the carboxylic acid mitigates solubility limitations seen in trifluoromethyl-containing analogs (e.g., 1005584-44-0) .
  • Stability : Nitro groups may confer thermal instability, whereas trifluoromethyl groups enhance metabolic stability but reduce solubility.

Biological Activity

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring with a bromine atom and a nitro group, contributing to its unique biological properties. This compound is of interest in medicinal chemistry due to its potential antimicrobial, anti-inflammatory, and anticancer activities. The combination of the bromine and nitro groups enhances its interaction with various biological targets, making it a promising candidate for drug development.

  • Molecular Formula : C₆H₆BrN₃O₄
  • Molecular Weight : 264.03 g/mol
  • CAS Number : 2171323-81-0

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the nitro group in this compound is believed to enhance its efficacy against various bacterial strains. For instance, studies have indicated that compounds with similar structures demonstrate activity against pathogens such as E. coli and Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models. In particular, compounds containing the pyrazole nucleus have been reported to inhibit inflammatory pathways effectively. For example, this compound may act on cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Anticancer Properties

The anticancer activity of pyrazole derivatives has gained attention in recent years. In vitro studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism is likely linked to its ability to interact with specific molecular targets involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against multiple bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition for the compound against Bacillus subtilis and E. coli, comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. The compound exhibited a dose-dependent effect, suggesting its potential as an anti-inflammatory agent .

Study 3: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). Results showed that treatment with this compound led to significant cell death and reduced viability, indicating its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid Similar pyrazole structureAntimicrobial and anti-inflammatory
5-nitro-1H-pyrazole Lacks bromine substituentModerate antimicrobial activity
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid Contains chlorine instead of bromineVaries in reactivity and activity
5-bromo-3-methylpyrazole Contains methyl instead of propanoic acidDifferent functional properties

Q & A

Basic: What synthetic strategies are commonly employed for preparing 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid?

Answer:
The synthesis typically involves multi-step regioselective reactions. For example, pyrazole-containing α-amino acids can be synthesized via condensation/aza-Michael reactions using methyl esters as intermediates. A representative protocol involves reacting a substituted pyrazole precursor (e.g., 5-bromo-3-nitropyrazole) with a propanoic acid derivative under basic conditions (e.g., KOH) and refluxing in ethanol with hydrazine hydrate to form the final product . Key steps include:

  • Regioselective nitration and bromination of the pyrazole core to position substituents.
  • Protection/deprotection strategies for carboxylic acid groups to avoid side reactions.
  • Chromatographic purification (e.g., TLC monitoring) and crystallization from ethanol for isolation .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Characterization relies on a combination of:

  • 1H NMR and 13C NMR : To confirm substituent positions on the pyrazole ring and the propanoic acid backbone .
  • FT-IR and FT-Raman spectroscopy : For identifying functional groups (e.g., nitro, carboxylic acid) and hydrogen-bonding interactions .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : To validate purity and stoichiometry .

Advanced: How do electronic effects of the nitro and bromo groups influence regioselectivity in further functionalization?

Answer:
The electron-withdrawing nitro group at position 3 and bromo group at position 5 create distinct electronic environments:

  • Nitro group : Directs electrophilic attacks to meta/para positions due to its strong deactivating effect.
  • Bromo group : Acts as a weakly deactivating substituent, influencing cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
    Methodological considerations :
  • Use density functional theory (DFT) to predict reactive sites and optimize reaction conditions .
  • Employ HPLC-MS to monitor intermediate regioselectivity during multi-step syntheses .

Advanced: What computational approaches are used to study the compound’s electronic properties and reactivity?

Answer:
Advanced studies combine:

  • Quantum chemical analysis (e.g., Gaussian software) to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution .
  • Molecular docking : To predict binding affinities with biological targets (e.g., enzymes), leveraging the nitro group’s electron-deficient nature for interactions with active sites .
  • NBO (Natural Bond Orbital) analysis : To evaluate hyperconjugative interactions and stabilization energies of substituents .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

Answer:
SC-XRD is critical for:

  • Determining absolute configuration : Especially when stereocenters or tautomeric forms are present (e.g., pyrazole ring puckering) .
  • Refinement protocols : Use SHELXL for high-precision refinement of heavy atoms (e.g., bromine) and hydrogen-bonding networks. Recent SHELXL updates include improved treatment of disordered nitro groups and anisotropic displacement parameters .
  • Validating computational models : Compare experimental bond lengths/angles with DFT-optimized geometries .

Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?

Answer:
Key challenges include:

  • Byproduct formation : Nitro group reduction or bromine displacement under harsh conditions. Mitigate via low-temperature reactions and inert atmospheres .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification. Ethanol/water mixtures are preferred for crystallization .
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps to minimize metal residues .

Advanced: How do steric and electronic factors affect the compound’s acidity and solubility?

Answer:

  • Acidity : The carboxylic acid group (pKa ~2-3) is influenced by resonance stabilization from the nitro group. Bromine’s inductive effect slightly increases acidity .
  • Solubility : Poor aqueous solubility due to the hydrophobic pyrazole ring. Improve via salt formation (e.g., sodium or ammonium salts) or co-solvent systems (e.g., DMSO/water) .
  • Experimental validation : Use potentiometric titration for pKa determination and dynamic light scattering (DLS) to assess aggregation in solution .

Advanced: What strategies are used to resolve contradictions in spectroscopic data?

Answer:
Contradictions (e.g., unexpected NMR shifts) arise from:

  • Tautomerism : The pyrazole ring may exhibit 1H/2H tautomerism. Use variable-temperature NMR to identify dominant forms .
  • Impurity interference : Cross-validate with 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .
  • Crystallographic validation : Compare spectroscopic data with SC-XRD results to confirm assignments .

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